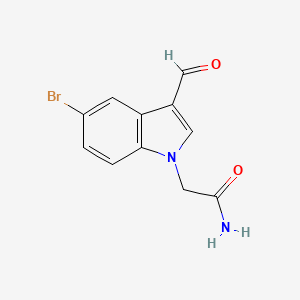

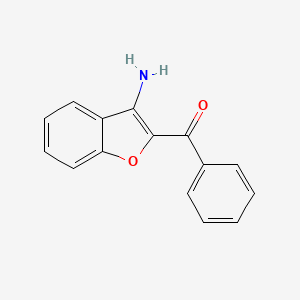

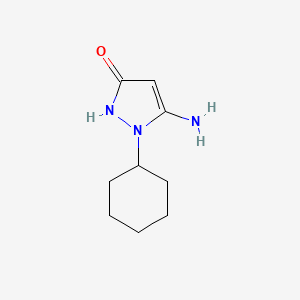

(3-氨基-1-苯并呋喃-2-基)(苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzofuran-2-yl(phenyl)methanone derivatives, including compounds similar to "(3-Amino-1-benzofuran-2-yl)(phenyl)methanone," often involves the Rap-Stoermer condensation reaction. This methodology facilitates the formation of the benzofuran core, pivotal for the desired biological activities. For example, Cui et al. (2011) demonstrated a synthesis approach for benzofuran-2-yl(phenyl)methanone derivatives, evaluating them as probes for β-amyloid plaques, highlighting the utility of these compounds in biological contexts (Cui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often characterized using spectroscopic techniques, including NMR and mass spectrometry, to confirm the desired structural framework. For instance, Ali et al. (2020) synthesized and characterized benzofuran-2-yl(phenyl)methanones, providing insights into the structural attributes critical for their biological activities (Ali et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of benzofuran-2-yl(phenyl)methanone derivatives encompasses their ability to participate in various chemical transformations, including condensation reactions and modifications at the benzofuran core. These reactions are pivotal for the synthesis of compounds with desired biological or chemical properties. Ashok et al. (2017) explored solvent-free microwave-assisted synthesis for creating substituted benzofuran-2-yl(phenyl)methanones, showcasing the versatility of these compounds in chemical synthesis (Ashok et al., 2017).

科学研究应用

抗菌活性:

- Kenchappa 等人(2016 年)的一项研究合成了一系列苯并呋喃衍生物,包括 (3-氨基-1-苯并呋喃-2-基)(苯基)甲酮,并发现它们具有抗菌活性。这些化合物是通过 Knoevenagel 缩合制备的,并测试了它们抑制微生物生长的能力 (Kenchappa et al., 2016)。

- Rashmi 等人(2014 年)合成了 (3-氨基-1-苯并呋喃-2-基)(苯基)甲酮的衍生物,并评估了它们的抗菌和抗氧化活性。该研究重点介绍了这些化合物的抗菌特性 (Rashmi et al., 2014)。

在阿尔茨海默病研究中的应用:

- Cui 等人(2011 年)探索了苯并呋喃衍生物作为阿尔茨海默病(AD)中 β-淀粉样斑块的探针。这些衍生物,包括 (3-氨基-1-苯并呋喃-2-基)(苯基)甲酮,显示出在 AD 脑中检测 β-淀粉样斑块的潜力 (Cui et al., 2011)。

新型化合物的合成和表征:

- Ashok 等人(2017 年)合成了新的苯并呋喃-2-基(苯基)甲酮衍生物,并评估了它们的抗菌和抗真菌活性。这些发现有助于了解这些化合物的化学性质和潜在应用 (Ashok et al., 2017)。

- Ali 等人(2020 年)对苯并呋喃-2-基(苯基)甲酮进行了一项研究,重点关注它们的 α-淀粉酶抑制和自由基清除活性。这项研究有助于了解这些化合物的生物活性和潜在治疗应用 (Ali et al., 2020)。

细胞毒性和抗癌潜力:

- Shankar 等人(2018 年)合成了新型取代的苯并呋喃-2-基(苯基)甲酮类似物,并评估了它们的抗菌活性和细胞毒性。该研究探讨了这些化合物在癌症研究中的潜力 (Shankar et al., 2018)。

未来方向

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. There is a need to collect the latest information in this promising area to pave the way for future research . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

属性

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-13-11-8-4-5-9-12(11)18-15(13)14(17)10-6-2-1-3-7-10/h1-9H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLZVWMURFZVHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357562 |

Source

|

| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-1-benzofuran-2-yl)(phenyl)methanone | |

CAS RN |

49615-93-2 |

Source

|

| Record name | (3-amino-1-benzofuran-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)